N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
Description
N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 2,4-dichlorophenyl substituent on the amide nitrogen and a 4-(trifluoromethyl)benzyl group at the 1-position of the dihydropyridine ring.
The molecular structure features:
- 2,4-Dichlorophenyl group: Enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins.
- 4-(Trifluoromethyl)benzyl group: The electron-withdrawing trifluoromethyl group likely stabilizes the molecule against metabolic degradation.
- Dihydropyridine core: The 2-oxo-1,2-dihydropyridine scaffold provides a planar conformation, facilitating π-π interactions with aromatic residues in proteins .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-14-7-8-17(16(22)10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXFUYRPCWJSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Modifications in Analogs
The following table summarizes critical structural differences between the target compound and its analogs from the provided evidence:
*Estimated based on structural similarity.
Substituent Effects on Pharmacological Properties
- Amide N-Substituents: Chlorine vs. Halogen Positioning: Bromine at the 3-position in creates steric hindrance, limiting rotational freedom compared to the target compound’s 2,4-dichloro substitution.
Benzyl Group Modifications :
- Trifluoromethyl Position : The 4-(trifluoromethyl)benzyl group in the target compound optimizes electronic effects for receptor binding compared to the 3-substituted analog .
- Fluorine vs. Methoxy : The 4-fluorobenzyl group in reduces steric bulk but offers weaker electron-withdrawing effects than trifluoromethyl.
Conformational and Crystallographic Insights
- Dihedral Angles : In , the dihedral angle between aromatic rings is 8.38°, suggesting minimal torsional strain. The target compound likely adopts a similar conformation, critical for binding to flat protein surfaces.
Research Findings and Implications
Metabolic Stability
- The trifluoromethyl group in the target compound likely enhances resistance to cytochrome P450 oxidation compared to methoxy- or fluoro-substituted analogs .
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